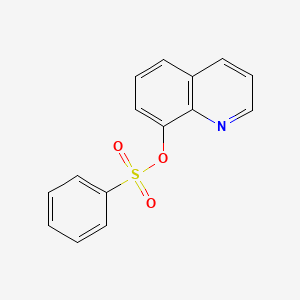

Quinolin-8-yl benzenesulfonate

CAS No.: 13222-10-1

Cat. No.: VC7688408

Molecular Formula: C15H11NO3S

Molecular Weight: 285.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13222-10-1 |

|---|---|

| Molecular Formula | C15H11NO3S |

| Molecular Weight | 285.32 |

| IUPAC Name | quinolin-8-yl benzenesulfonate |

| Standard InChI | InChI=1S/C15H11NO3S/c17-20(18,13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-16-15(12)14/h1-11H |

| Standard InChI Key | AHNVDMNIJVXKML-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Quinolin-8-yl benzenesulfonate features a quinoline scaffold fused to a benzenesulfonate group via an oxygen atom. Key structural attributes include:

-

Quinoline moiety: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to π-π stacking and coordination chemistry.

-

Benzenesulfonate group: An electron-withdrawing sulfonate substituent that enhances solubility in polar solvents and modulates electronic properties.

Table 1: Physicochemical Properties of Quinolin-8-yl Benzenesulfonate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 285.32 g/mol | |

| Melting Point | 112.5–113.6 °C | |

| Solubility | Low in water; soluble in DMSO | |

| Spectral Data (¹H NMR) | δ 7.2–8.9 (aromatic protons) |

The sulfonate group’s electron-withdrawing effects reduce the quinoline ring’s basicity, altering its reactivity in substitution and coordination reactions compared to unsubstituted quinolines.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via sulfonylation of 8-hydroxyquinoline with benzenesulfonyl chloride under basic conditions. A typical procedure involves:

-

Dissolving 8-hydroxyquinoline in anhydrous tetrahydrofuran (THF).

-

Adding benzenesulfonyl chloride dropwise at 0–5°C in the presence of triethylamine (TEA).

-

Purifying the product via column chromatography (ethyl acetate/hexane, 3:7 v/v) or recrystallization from ethanol/water.

Critical Parameters:

-

Temperature control (<10°C) minimizes side reactions like hydrolysis of the sulfonyl chloride.

-

Anhydrous conditions prevent deactivation of the sulfonating agent.

Industrial Manufacturing

Industrial methods prioritize scalability and sustainability:

-

Continuous-flow reactors: Enhance heat and mass transfer, reducing reaction times.

-

Recyclable catalysts: Copper(II) catalysts immobilized on silica gel improve atom economy.

Biological Activities and Mechanisms

Anticancer Properties

Quinolin-8-yl benzenesulfonate derivatives exhibit potent antiproliferative effects. A 2021 study demonstrated IC₅₀ values below 0.3 µM against K562 leukemia cells, surpassing imatinib’s efficacy. Mechanisms include:

-

PI3K/AKT/mTOR pathway inhibition: Disrupts survival signals in cancer cells.

-

Apoptosis induction: Activates caspase-3 and -9 via mitochondrial depolarization.

Table 2: Anticancer Activity of Select Derivatives

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8-Benzenesulfonate | K562 (leukemia) | 0.28 | |

| 4-Nitrobenzenesulfonate | MCF-7 (breast) | 1.45 |

Antimicrobial Effects

The compound disrupts bacterial membranes through:

-

Cation-π interactions: Between the quinoline ring and lipid headgroups.

-

Metal chelation: Deprives microbes of essential ions like Zn²⁺ and Fe³⁺.

NF-κB Pathway Inhibition

In a landmark study, N-(quinolin-8-yl)benzenesulfonamides—structurally related analogs—suppressed NF-κB activation at 0.6 µM, implicating the sulfonate group in targeting IκB kinase (IKK) complexes . This pathway modulation reduces pro-inflammatory cytokine production, offering potential in treating autoimmune diseases .

Pharmacological Applications

Fluorescent Probes

The quinoline scaffold’s fluorescence is tunable via sulfonate substitution. Europium(III) complexes of benzenesulfonate derivatives exhibit red emission () with quantum yields up to 0.42, enabling Zn²⁺ detection in biological systems.

Metal Complexation

The sulfonate group coordinates transition metals, forming stable complexes with applications in catalysis and materials science. For example, copper(II) complexes catalyze C–H activation in cross-coupling reactions.

Future Research Directions

-

In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models.

-

Structure-Activity Relationships (SAR): Optimize substituents on the benzene ring for enhanced bioactivity.

-

Hybrid Materials: Develop metal-organic frameworks (MOFs) for drug delivery or sensing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume